5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide
Overview
Description
5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase enzyme known as glycogen synthase kinase 3 beta (GSK3β). This molecule has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bipolar disorder.
Mechanism of Action
5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide targets the protein kinase enzyme known as glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this enzyme, this compound is able to disrupt these processes, leading to anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of various tumor cell lines, suggesting that it may be useful in the treatment of cancer. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may be useful in the treatment of this condition as well. Finally, this compound has been shown to have mood-stabilizing effects in animal models of bipolar disorder, suggesting that it may be useful in the treatment of this condition as well.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide in lab experiments is that it has been extensively studied and has been shown to have anti-tumor and neuroprotective effects in preclinical studies. Additionally, this compound is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in lab experiments. One limitation of using this compound in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on 5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide. One area of research could be to further investigate its potential use in the treatment of cancer. Additionally, further research could be done to investigate its potential use in the treatment of Alzheimer's disease and bipolar disorder. Finally, future research could focus on developing more potent and selective inhibitors of GSK3β, which could potentially lead to the development of more effective treatments for a variety of diseases.
Scientific Research Applications
5-Amino-n-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-tumor activity in preclinical studies, suggesting that it may be useful in the treatment of cancer. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may be useful in the treatment of this condition as well. Finally, this compound has been studied for its potential use in the treatment of bipolar disorder, as it has been shown to have mood-stabilizing effects in animal models of the condition.
properties
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-6-8-12(9-7-11)20-16(22)14-10-19-21(15(14)18)13-4-2-1-3-5-13/h1-10H,18H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPNJIBISHGCOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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